Product packaging for 1,2,2,3-Tetramethylcyclopentan-1-amine(Cat. No.:)

1,2,2,3-Tetramethylcyclopentan-1-amine

Cat. No.: B13317230
M. Wt: 141.25 g/mol
InChI Key: FCXBGDZPQCTUAV-UHFFFAOYSA-N
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Description

1,2,2,3-Tetramethylcyclopentan-1-amine (CAS 3569-51-5) is a high-purity, sterically hindered cyclopentylamine of interest in advanced chemical synthesis and methodological research. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol, this compound features an amine group on a highly substituted cyclopentane ring, creating a unique three-dimensional structure . This specific arrangement of methyl groups is known to significantly influence a molecule's physical properties, chemical reactivity, and conformational preferences, making it a valuable scaffold for studying steric effects and molecular recognition . This amine is primarily utilized as a specialized building block in organic and medicinal chemistry. Its potential applications include serving as a precursor for the synthesis of complex molecular architectures, such as those found in ligands for catalysis or in pharmaceutical intermediates. The steric bulk conferred by the tetramethyl substitution pattern can be exploited to modulate the properties of downstream compounds, potentially leading to increased stability or unique reactivity . While the specific biological mechanism of action is not defined, compounds of this class are often investigated for their potential as intermediates in the development of bioactive molecules with fungicidal or bactericidal activity . As a research chemical, it provides a core structure for exploring new synthetic pathways and for the development of novel chemical entities. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Safety Datasheet (SDS) for proper handling and storage information. The product requires cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B13317230 1,2,2,3-Tetramethylcyclopentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,2,2,3-tetramethylcyclopentan-1-amine

InChI

InChI=1S/C9H19N/c1-7-5-6-9(4,10)8(7,2)3/h7H,5-6,10H2,1-4H3

InChI Key

FCXBGDZPQCTUAV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)(C)N

Origin of Product

United States

Stereochemical Investigations of 1,2,2,3 Tetramethylcyclopentan 1 Amine

Analysis of Stereogenic Elements within the 1,2,2,3-Tetramethylcyclopentane Core

The 1,2,2,3-tetramethylcyclopentane framework, which forms the core of the titular amine, possesses multiple stereogenic centers, leading to the potential for several stereoisomers. A stereogenic center is a carbon atom that is bonded to four different groups. In the structure of 1,2,2,3-Tetramethylcyclopentan-1-amine, the carbon atoms at positions 1 and 3 of the cyclopentane (B165970) ring are stereogenic centers.

C1: This carbon is bonded to an amine group (-NH2), a methyl group (-CH3), the C2 carbon of the ring, and the C5 carbon of the ring. These four groups are different, rendering C1 a chiral center.

C3: This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH3), the C2 carbon of the ring, and the C4 carbon of the ring. These four groups are also distinct, making C3 a second chiral center.

The carbon at position 2 is bonded to two methyl groups, making it achiral. With two stereogenic centers (n=2), the maximum number of possible stereoisomers is 2n, which equals four. These four stereoisomers exist as two pairs of enantiomers. The relative orientation of the substituents (amine and methyl groups) at C1 and C3 determines the diastereomeric relationship (cis/trans) between the stereoisomers.

Pyramidal Inversion Dynamics at the Amine Nitrogen Atom

The nitrogen atom in a primary amine like this compound is sp³-hybridized, resulting in a trigonal pyramidal geometry. libretexts.org The lone pair of electrons occupies the fourth corner of a tetrahedron. openstax.org If the three substituents on a nitrogen atom are different, the nitrogen is technically a chiral center. wikipedia.org However, for most simple amines, the two enantiomeric forms cannot be resolved because they rapidly interconvert through a process called pyramidal inversion (or nitrogen inversion). libretexts.orgopenstax.org This process involves the nitrogen atom passing through a planar, sp²-hybridized transition state. openstax.orgwikipedia.org

The rate of pyramidal inversion is determined by the energy barrier between the two pyramidal enantiomers. Several factors influence the height of this barrier. For simple amines, this barrier is typically low, around 25 kJ/mol (6 kcal/mol), allowing for rapid inversion at room temperature. openstax.orgvaia.com

FactorEffect on Inversion BarrierRationale
Steric Hindrance IncreaseBulky substituents increase steric strain in the planar transition state where bond angles are larger (120°) than in the pyramidal ground state (~109.5°). However, very bulky groups can sometimes lower the barrier by destabilizing the pyramidal ground state.
Angle Strain IncreaseIncorporating the nitrogen atom into a small ring (e.g., a three-membered aziridine (B145994) ring) significantly raises the inversion barrier. The planar transition state requires bond angles of 120°, which is highly strained in a small ring. stereoelectronics.org For a five-membered ring like cyclopentane, this effect is less pronounced.
Electronegative Substituents IncreaseAttaching electronegative atoms (like O or Cl) to the nitrogen increases the p-character of the orbital containing the lone pair, making it more stable and thus increasing the energy required to reach the sp² transition state. stereoelectronics.org
Conjugation DecreaseConjugation of the nitrogen lone pair with a π-system (e.g., an adjacent carbonyl group or aromatic ring) stabilizes the planar transition state where the lone pair occupies a p-orbital, thereby lowering the inversion barrier. stereoelectronics.org

The kinetics of nitrogen inversion can be studied through both experimental and theoretical methods.

Experimental Methods:

Dynamic NMR (DNMR) Spectroscopy: For amines with sufficiently high inversion barriers (typically > 20 kJ/mol), cooling the sample to a low temperature can slow the inversion process to the NMR timescale. This allows for the observation of separate signals for diastereotopic protons that would be equivalent at room temperature. Line-shape analysis of the NMR spectra at various temperatures can be used to determine the rate constants and the activation energy for the inversion process. stackexchange.comnih.gov The first direct experimental measurement of the inversion barrier in a simple acyclic amine, dibenzylmethylamine, yielded a value of 6.7 ± 0.2 kcal/mol. stackexchange.com

Microwave Spectroscopy: This technique was used for the initial detection of the inversion of ammonia (B1221849) in 1934. wikipedia.org

Theoretical Methods:

Ab Initio and DFT Calculations: Sophisticated quantum mechanical calculations can be used to model the potential energy surface for the inversion process. datapdf.com By calculating the energies of the pyramidal ground state and the planar transition state, the inversion barrier can be accurately predicted. researchgate.netresearchgate.net These computational methods are invaluable for systems where experimental measurement is difficult. acs.org

The table below shows representative inversion barriers for various amines, illustrating the influence of structural factors.

CompoundInversion Barrier (kJ/mol)Inversion Barrier (kcal/mol)Inversion Rate at 25 °C (s⁻¹)
Ammonia (NH₃)24.25.83 x 10¹⁰
Trimethylamine ((CH₃)₃N)~31.4~7.5~2 x 10⁹
N-Methylaziridine~79.5~19~1 (at 120 °C)
Dibenzylmethylamine~28.0~6.7~1 x 10⁵

Data compiled from various sources. wikipedia.orgstackexchange.com

Given these data, the inversion barrier for this compound is expected to be in the range of simple acyclic amines, making its nitrogen stereocenter configurationally unstable at room temperature.

Reaction Mechanisms and Intrinsic Reactivity Profiles of 1,2,2,3 Tetramethylcyclopentan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The defining characteristic of the primary amine group (-NH₂) is the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. In 1,2,2,3-tetramethylcyclopentan-1-amine, this nucleophilicity is the driving force for a variety of reactions, although it is tempered by the steric bulk of the tetramethyl-substituted cyclopentane (B165970) skeleton.

Key reactions driven by the nucleophilic character of the amine include:

Acylation: The amine readily reacts with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form N-substituted amides. libretexts.orgyoutube.com The reaction proceeds through a nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org While the reaction can be vigorous, the steric hindrance around the nitrogen of this compound may decrease the reaction rate compared to simpler primary amines. Typically, a base is used to neutralize the HCl byproduct formed when using acid chlorides. libretexts.org

Alkylation: As a potent nucleophile, the amine can react with alkyl halides to form secondary amines. researchgate.netrsc.org This reaction generally follows an SN2 mechanism. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary starting material, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The significant steric hindrance of the 1,2,2,3-tetramethylcyclopentyl group likely helps to mitigate overalkylation to some extent.

Table 1: Representative Nucleophilic Reactions

ReactantReaction TypeExpected Product
Acetyl ChlorideAcylationN-(1,2,2,3-Tetramethylcyclopentyl)acetamide
Methyl IodideAlkylation1,2,2,3-Tetramethyl-N-methylcyclopentan-1-amine
Benzenesulfonyl ChlorideSulfonylationN-(1,2,2,3-Tetramethylcyclopentyl)benzenesulfonamide

Electrophilic Transformations and Functionalization at the Nitrogen Atom

Functionalization at the nitrogen atom occurs when the amine acts as a nucleophile, attacking various electrophiles. These transformations are central to modifying the properties and applications of the parent amine.

Formation of Sulfonamides: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. As a primary amine, this compound would form a sulfonamide that is acidic and soluble in aqueous alkali.

Formation of Imines: The amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The steric bulk of the amine may slow this reaction, particularly with hindered ketones.

These functionalization reactions are crucial for incorporating the unique 1,2,2,3-tetramethylcyclopentyl moiety into larger molecular scaffolds.

Intramolecular Rearrangement Reactions Involving the Cyclopentane Amine Skeleton

The rigid and substituted cyclopentane skeleton of this compound is susceptible to rearrangement under conditions that generate a carbocation intermediate adjacent to the ring. Such conditions can be initiated by treating the primary amine with nitrous acid (HONO), which leads to the formation of a diazonium salt that readily loses N₂ gas to produce a carbocation.

Once the highly unstable primary carbocation is formed at the C1 position, it can undergo a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to a neighboring carbon. wikipedia.orglscollege.ac.in This process is driven by the formation of a more stable carbocation. libretexts.orglibretexts.orglibretexts.org In this specific case, a methyl group from the adjacent C2 position can shift, transforming the initial secondary carbocation into a more stable tertiary carbocation. This rearranged intermediate can then react with a nucleophile (like water) or lose a proton to form various alkene products.

This propensity for rearrangement is a key feature of the intrinsic reactivity of carbocations derived from this amine, leading to products with altered carbon skeletons. khanacademy.org

Participation in Multicomponent Reactions (MCRs) as an Amine Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry. sciepub.com As a primary amine, this compound is a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.orgmdpi.comorganic-chemistry.org

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The mechanism begins with the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. mdpi.commdpi.com This iminium ion is attacked by the isocyanide, followed by the carboxylate, and a final irreversible Mumm rearrangement. mdpi.com

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgrsc.org

The significant steric hindrance of this compound can pose a challenge in these reactions, potentially leading to lower yields or requiring more forcing conditions compared to less bulky amines. acs.org Research has shown that sterically hindered amines can participate in MCRs, although their reactivity might be diminished. acs.org The use of Lewis acid catalysts can sometimes facilitate the reaction by activating the carbonyl component. nih.gov

Table 2: Potential Ugi Reaction Components for Diversity-Oriented Synthesis

Amine ComponentAldehyde/KetoneCarboxylic AcidIsocyanide
This compoundBenzaldehydeAcetic Acidtert-Butyl isocyanide
This compoundCyclohexanoneBenzoic AcidEthyl isocyanoacetate
This compoundFormaldehydePropionic AcidBenzyl isocyanide

Computational Chemistry and Molecular Modeling of 1,2,2,3 Tetramethylcyclopentan 1 Amine

Quantum Mechanical Studies of Molecular Structure, Conformation, and Isomeric Stability

Quantum mechanical calculations, particularly using methods like Density Functional Theory (DFT), would be essential in elucidating the three-dimensional structure of 1,2,2,3-Tetramethylcyclopentan-1-amine. The cyclopentane (B165970) ring is known for its conformational flexibility, adopting various puckered forms such as the envelope and twist conformations. For a substituted cyclopentane like this, the interplay of steric hindrance between the four methyl groups and the amine group would lead to a complex potential energy surface with several possible stable conformers.

A computational study would aim to identify the lowest energy (most stable) conformations. This would involve geometry optimization of various possible stereoisomers (e.g., cis/trans relationships between the substituents). The relative energies of these isomers would determine their thermodynamic stability. For instance, steric repulsion between adjacent methyl groups would likely destabilize certain isomers.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer/IsomerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Isomer A (e.g., all-cis)Data not availableData not available
Isomer B (e.g., trans-1,3)Data not availableData not available
Isomer C (e.g., trans-1,2)Data not availableData not available

Note: This table is for illustrative purposes only. No actual computational data for this compound has been found.

Prediction of Reaction Pathways, Transition States, and Energy Barriers using Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various reactions, such as its behavior as a nucleophile or its potential for rearrangement or decomposition. DFT can be used to map out the entire reaction pathway, identifying the structures of transition states and intermediates.

The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for understanding the reaction kinetics. For example, the nucleophilic attack of the amine on an electrophile would be a likely reaction to study. The steric hindrance from the methyl groups would be expected to play a significant role in the activation energy of such a reaction.

Theoretical Elucidation of Stereochemical Properties and Inversion Barriers

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The specific arrangement of the methyl and amine groups in space would lead to a number of possible stereoisomers.

A key stereochemical feature of the amine group is nitrogen inversion, where the nitrogen atom and its substituents rapidly flip their orientation through a planar transition state. Computational methods can be used to calculate the energy barrier for this inversion. In a sterically hindered amine like this compound, this barrier might be higher than in simpler amines.

Computational Analysis of Ligand-Substrate Interactions in Catalytic Systems

Amines are widely used as ligands in catalysis. If this compound were to be used as a ligand, computational modeling could provide insights into how it interacts with a metal center and a substrate. These studies can reveal the nature of the bonding between the ligand and the metal, as well as the non-covalent interactions that influence substrate binding and activation. The bulky tetramethylcyclopentyl framework would create a specific steric environment around a coordinated metal, which could be exploited to control the selectivity of a catalytic reaction.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Modes, Mass Spectrometry Fragmentation)

Computational chemistry can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions, when compared with experimental data, can help in assigning the correct structure and stereochemistry. Models exist for predicting proton chemical shifts in substituted alkanes, which could be applied here modgraph.co.ukrsc.orgmodgraph.co.ukresearchgate.net.

IR Vibrational Modes: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies and their intensities, providing a theoretical IR spectrum. For an amine, characteristic N-H stretching and bending vibrations would be expected orgchemboulder.comyoutube.com.

Mass Spectrometry Fragmentation: The mass spectrum of a compound shows the masses of the fragments produced upon ionization. The fragmentation of cyclic amines in mass spectrometry typically involves α-cleavage and ring cleavage jove.comnih.govjove.comwhitman.edumiamioh.edu. Computational modeling can help to predict the likely fragmentation pathways and the relative abundance of the resulting ions.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted FeatureExpected Range/Value
1H NMRChemical Shift of N-H protonData not available
13C NMRChemical Shift of C-N carbonData not available
IR SpectroscopyN-H Stretch~3300-3400 cm-1
Mass SpectrometryMajor Fragmentation IonData not available

Note: This table is for illustrative purposes only and is based on general principles for amines. No specific predicted data for this compound is available.

Derivatization Strategies for Analytical and Synthetic Applications of 1,2,2,3 Tetramethylcyclopentan 1 Amine

Analytical Derivatization for Enhanced Detection and Separation

For analytical purposes, derivatization is employed to alter the physicochemical properties of 1,2,2,3-tetramethylcyclopentan-1-amine to make it more amenable to separation and detection by instrumental methods. nih.gov Key goals of analytical derivatization include increasing volatility for gas chromatography, introducing a chromophore or fluorophore for UV-Vis or fluorescence detection in liquid chromatography, and improving ionization efficiency for mass spectrometry. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the primary amine group of this compound can lead to poor chromatographic performance, such as peak tailing, due to its polarity and potential for interaction with active sites on the GC column. nih.gov Acylation is a common derivatization strategy to mitigate these issues by replacing the active hydrogen of the amine with an acyl group, thereby reducing its polarity and increasing its volatility. researchgate.netiu.edu

Common acylating agents include acid anhydrides, such as acetic anhydride (B1165640), and perfluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). researchgate.net The reaction of this compound with these reagents yields the corresponding N-acyl derivative. The introduction of fluorinated acyl groups is particularly advantageous as it can significantly enhance sensitivity in electron capture detection (ECD). jfda-online.com Despite the steric hindrance around the amine, these reactions can typically be driven to completion with appropriate catalysts or by adjusting reaction conditions such as temperature and time. unibo.it

Table 1: Common Acylating Agents for GC-MS Analysis of Amines

Acylating AgentAbbreviationDerivative FormedKey Advantages
Acetic Anhydride-N-acetylCost-effective, readily available.
Trifluoroacetic AnhydrideTFAAN-trifluoroacetylIncreases volatility, good for FID and MS detection. researchgate.net
Pentafluoropropionic AnhydridePFPAN-pentafluoropropionylEnhances volatility, suitable for ECD. researchgate.net
Heptafluorobutyric AnhydrideHFBAN-heptafluorobutyrylHigh volatility, excellent for ECD and MS detection. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. However, this compound lacks a native chromophore or fluorophore, making its detection by common HPLC detectors like UV-Vis or fluorescence challenging. sigmaaldrich.com Derivatization with reagents that introduce a light-absorbing or emitting moiety is therefore essential for sensitive detection. nih.gov

A variety of reagents are available for the derivatization of primary amines. thermofisher.com 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines to form highly fluorescent and stable carbamate (B1207046) derivatives, significantly increasing detection sensitivity. researchgate.net Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another classic reagent that yields fluorescent sulfonamide derivatives. For UV-Vis detection, reagents like 2,4-dinitrofluorobenzene (DNFB) can be used to introduce a chromophoric dinitrophenyl group. thermofisher.com The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the compatibility with the HPLC mobile phase.

Table 2: Reagents for Fluorescent and Chromophoric Derivatization of Amines for HPLC

ReagentAbbreviationDetection MethodDerivative Type
9-fluorenylmethyl chloroformateFMOC-ClFluorescenceCarbamate researchgate.net
Dansyl chlorideDNS-ClFluorescenceSulfonamide thermofisher.com
o-PhthalaldehydeOPAFluorescenceIsoindole thermofisher.comchromforum.org
2,4-DinitrofluorobenzeneDNFBUV-VisDinitrophenyl thermofisher.com
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride-FluorescenceAmide rsc.org

Silylation is a widely used derivatization technique in which an active hydrogen atom is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgwikipedia.org This process significantly reduces the polarity of the amine, decreases its boiling point, and increases its thermal stability, making it more suitable for GC analysis. numberanalytics.com Silylated derivatives often exhibit improved peak shapes and better resolution. researchgate.net

A variety of silylating agents are available, with differing reactivities. Common reagents include N,O-bis(trimethylsilyl)acetamide (BSA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and hexamethyldisilazane (B44280) (HMDS). nih.govresearchgate.net The reaction with this compound would yield the corresponding N-silylated derivative. Given the steric hindrance of the amine, more powerful silylating agents or catalyzed reactions may be necessary to achieve complete derivatization. gelest.com

Table 3: Common Silylating Agents for Amine Derivatization

Silylating AgentAbbreviationKey Features
N,O-bis(trimethylsilyl)acetamideBSAPowerful silylating agent, volatile byproducts. wikipedia.org
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly reactive, produces stable derivatives. nih.gov
HexamethyldisilazaneHMDSLess reactive, often requires a catalyst like trimethylchlorosilane (TMCS). researchgate.netgelest.com
TrimethylsilylimidazoleTMSIVery reactive, particularly for alcohols, but also used for amines. researchgate.netgelest.com

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. nih.gov However, the detection of small, poorly ionizable molecules like amines can be challenging. nih.gov On-tissue chemical derivatization (OTCD) is an emerging strategy to enhance the sensitivity and specificity of MSI for such compounds. researchgate.netresearchgate.net

In OTCD, a derivatizing reagent is applied directly to the tissue section, reacting with the target analyte in situ. nih.gov For amines, reagents that introduce a permanently charged group or a readily ionizable moiety are often employed. This chemical tagging improves the ionization efficiency of the analyte, making it more readily detectable by techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI. nih.gov For instance, reagents that form a stable Schiff base with the primary amine can be utilized. nih.gov While specific protocols for this compound have not been reported, general methods developed for primary amines could be adapted for its detection in tissue samples. acs.org

Synthetic Derivatization for Subsequent Chemical Transformations and Functional Group Interconversion

Beyond analytical applications, the derivatization of this compound is a key step in its utilization as a building block in organic synthesis. The primary amine functionality serves as a handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Common synthetic derivatizations include:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgopenstax.org Due to the steric hindrance of this compound, controlling the degree of alkylation to selectively form the mono- or di-alkylated product may be more feasible than with less hindered amines.

Acylation: Reaction with acyl chlorides or anhydrides forms stable amides. These amides can serve as protecting groups or can be further transformed.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often crystalline solids and can be used for characterization or as protecting groups.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines with a wider range of substituents. openstax.org

Formation of Imines: Condensation with aldehydes or ketones can yield imines, which are versatile intermediates for further reactions such as reduction to amines or reaction with nucleophiles. georganics.sk

The sterically encumbered nature of this compound can influence the reactivity and outcome of these transformations, potentially offering unique selectivity compared to less hindered primary amines. researchgate.net

Synthesis and Characterization of Stable Amine Salts and Coordination Complexes

The basic nature of the primary amine group in this compound allows for the straightforward formation of stable ammonium salts upon reaction with a variety of Brønsted acids. These salts are typically crystalline solids, which can facilitate purification and handling of the compound. The formation of salts with chiral acids can also be a strategy for the resolution of racemic mixtures of the amine.

Furthermore, the lone pair of electrons on the nitrogen atom enables this compound to act as a ligand in coordination chemistry. georganics.sk It can coordinate to a variety of metal centers to form coordination complexes. The bulky tetramethylcyclopentyl group can have a significant impact on the structure and properties of the resulting metal complexes, influencing their coordination geometry, stability, and reactivity. The steric hindrance may favor the formation of complexes with lower coordination numbers or lead to unusual bond angles and lengths. The synthesis and characterization of such complexes could be of interest in areas such as catalysis and materials science. researchgate.net

Applications in Chiral Ligand Design and Asymmetric Catalysis

The Role of 1,2,2,3-Tetramethylcyclopentan-1-amine as a Chiral Building Block

A chiral building block is a molecule that is incorporated into a larger molecule to introduce chirality. The rigid, sterically demanding framework of this compound, with its multiple stereocenters, suggests it could serve as a foundational element in the synthesis of novel chiral ligands. The presence of the primary amine group provides a convenient handle for further chemical modifications. In principle, this amine could be a valuable precursor for creating a diverse library of chiral auxiliaries and ligands. However, the scientific literature has not yet reported its use for this purpose.

Design, Synthesis, and Characterization of Chiral Ligands Derived from this compound (e.g., Schiff Bases, Phosphoramidites)

The primary amine functionality of this compound would readily allow for its conversion into various classes of chiral ligands.

Schiff Bases: Condensation of the amine with various aldehydes or ketones would yield chiral Schiff base (or imine) ligands. These ligands are known for their ability to coordinate with a wide range of metal centers, forming stable complexes that can be used in catalysis. The bulky tetramethylcyclopentyl group would be expected to create a specific chiral environment around the metal center, which could, in theory, influence the stereochemical outcome of a catalyzed reaction.

Phosphoramidites: Reaction of this compound with a suitable chlorophosphine reagent, typically derived from a chiral diol like BINOL, would produce phosphoramidite (B1245037) ligands. These monodentate phosphorus ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. The modular synthesis of phosphoramidites would allow for the fine-tuning of steric and electronic properties by varying both the amine and the diol components.

Despite these possibilities, no specific Schiff base or phosphoramidite ligands derived from this compound have been synthesized, characterized, or reported in peer-reviewed literature.

Application of Derived Ligands in Transition Metal-Catalyzed Asymmetric Transformations

The ultimate test of a chiral ligand's utility is its performance in asymmetric catalysis, where it is used to control the enantioselectivity of a chemical transformation.

Enantioselective C-C bond formation is a cornerstone of modern organic synthesis. Chiral ligands are crucial for controlling the stereochemistry of reactions such as Michael additions, aldol (B89426) reactions, and allylic alkylations. Ligands derived from this compound could potentially be employed in such reactions, but no examples currently exist in the literature.

The formation of stereogenic centers containing bonds between carbon and atoms like nitrogen, oxygen, or sulfur is also of significant importance, particularly in the synthesis of pharmaceuticals. Asymmetric hydrogenations, aminations, and etherifications often rely on transition metal catalysts bearing chiral ligands. There are no documented instances of ligands derived from this compound being used in these types of reactions.

Exploration of Organocatalytic Properties Derived from the Amine Moiety

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral primary amines and their derivatives are a well-established class of organocatalysts, often operating through the formation of iminium or enamine intermediates. The inherent chirality and steric bulk of this compound make it a plausible candidate for use as a primary amine organocatalyst. It could potentially be applied in reactions such as asymmetric Michael additions or aldol reactions. Nevertheless, no research has been published exploring the organocatalytic potential of this specific amine.

Future Directions and Emerging Research Avenues for 1,2,2,3 Tetramethylcyclopentan 1 Amine Research

Development of Sustainable and Green Synthetic Routes with High Atom Economy

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design processes that minimize environmental impact. chemistryjournals.netnih.gov Future research on 1,2,2,3-Tetramethylcyclopentan-1-amine will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. A key metric in this endeavor is atom economy, which seeks to maximize the incorporation of starting materials into the final product. nih.gov

Current synthetic strategies for complex amines often involve multi-step sequences with the use of stoichiometric reagents, leading to significant waste generation. nih.gov Future efforts will likely target the development of catalytic, one-pot, or tandem reactions to construct the tetramethylated cyclopentane (B165970) core and introduce the amine functionality with high efficiency. The use of renewable feedstocks and greener solvents will also be a critical aspect of this research. chemistryjournals.netnih.gov

Synthetic Route Key Features Potential Advantages Challenges
Traditional Linear Synthesis Multi-step, use of protecting groups, stoichiometric reagentsWell-established methodologiesLow overall yield, poor atom economy, significant waste generation
Convergent Catalytic Approach Catalytic construction of the cyclopentane ring, direct aminationFewer steps, higher atom economy, reduced wasteDevelopment of selective and active catalysts
Biocatalytic Synthesis Use of enzymes for key transformationsHigh stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering for non-natural substrates

Advanced Computational Approaches for Predicting Complex Reactivity and Selectivity in Novel Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For a molecule with the structural complexity of this compound, computational methods can provide invaluable insights into its reactivity and selectivity.

Future research will likely employ Density Functional Theory (DFT) and other high-level computational methods to:

Predict reaction pathways and transition states: This will aid in the rational design of new reactions and the optimization of existing ones.

Understand stereochemical outcomes: For a chiral molecule like this compound, predicting and controlling stereoselectivity is crucial. Computational models can help in understanding the factors that govern the stereochemical course of reactions. researchgate.net

Screen for potential applications: Computational screening can be used to predict the binding of this compound and its derivatives to biological targets or their performance as catalysts, thus guiding experimental efforts.

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Reaction mechanism studiesTransition state energies, activation barriers, reaction kinetics
Molecular Dynamics (MD) Simulations Conformational analysisPreferred conformations in different solvents, interaction with other molecules
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activityPotential therapeutic targets, toxicity prediction

Exploration of New Catalytic Applications in Highly Stereoselective Reactions

Chiral amines are valuable compounds in asymmetric catalysis, where they can act as chiral ligands, catalysts, or resolving agents. nih.gov The unique steric and electronic properties of this compound make it an attractive candidate for applications in stereoselective synthesis.

Future research in this area could explore:

As a chiral ligand for transition metal catalysis: The amine group can coordinate to a metal center, creating a chiral environment that can induce high stereoselectivity in a variety of reactions, such as hydrogenations, cross-couplings, and cyclopropanations.

As an organocatalyst: The amine itself can act as a catalyst for reactions like aldol (B89426) additions, Michael additions, and Mannich reactions. nih.gov The sterically hindered nature of the cyclopentane scaffold could lead to unique selectivity profiles.

As a chiral auxiliary: The amine can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

Integration with Automation and High-Throughput Screening Platforms for Discovery

The discovery of new catalysts, materials, and biologically active compounds can be significantly accelerated through the use of automation and high-throughput screening (HTS). nih.govnih.gov For this compound, these technologies can be leveraged to rapidly explore its chemical space and identify promising applications.

Future research directions include:

Automated synthesis of derivatives: Automated platforms can be used to synthesize a library of derivatives of this compound with diverse functional groups.

High-throughput screening for catalytic activity: The synthesized library can be rapidly screened for catalytic activity in a wide range of chemical transformations.

Integration of virtual and high-throughput screening: Computational models can be used to pre-select promising candidates for synthesis and screening, further enhancing the efficiency of the discovery process. nih.gov

Technology Application Potential Outcome
Automated Synthesis Library generation of this compound derivativesRapid access to a diverse range of compounds for screening
High-Throughput Screening (HTS) Catalysis, biological activity screeningIdentification of new catalysts and potential drug candidates
Robotics and Liquid Handling Miniaturization of reactions and assaysReduced reagent consumption, increased experimental throughput

Design of Novel Functional Materials Incorporating the this compound Scaffold

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an interesting building block for the design of novel functional materials. mdpi.com By incorporating this scaffold into larger molecular architectures, it may be possible to create materials with unique properties and applications.

Potential research avenues include:

Chiral polymers and dendrimers: Polymerization of monomers containing the this compound unit could lead to the formation of chiral polymers with applications in chiral separations and catalysis.

Molecular switches and sensors: The amine group can be functionalized with responsive moieties to create molecules that can change their properties in response to external stimuli, such as light, pH, or the presence of specific analytes.

Self-assembling materials: The defined shape and potential for intermolecular interactions of the scaffold could be exploited to create ordered supramolecular structures with interesting optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,2,2,3-Tetramethylcyclopentan-1-amine, and how can purity be optimized?

  • Methodology :

  • Route 1 : Reductive amination of 1,2,2,3-tetramethylcyclopentanone with ammonia or methylamine under hydrogenation (H₂, Pd/C catalyst). Monitor reaction progress via TLC or GC-MS.

  • Route 2 : Alkylation of cyclopentane derivatives using methyl halides. Optimize solvent polarity (e.g., THF or DMF) to control regioselectivity.

  • Purification : Use fractional distillation or preparative HPLC to isolate the amine. Confirm purity (>98%) via ¹H NMR (e.g., absence of ketone peaks at ~2.1 ppm) and elemental analysis .

    Synthetic Route Yield (%)Key Challenges
    Reductive amination65–75Byproduct formation (e.g., over-alkylation)
    Alkylation50–60Steric hindrance from tetramethyl groups

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹³C NMR : Identify quaternary carbons (e.g., cyclopentane backbone) and methyl groups (peaks ~20–25 ppm).
  • IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹) to rule out ketone intermediates.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 142.2 (C₉H₁₉N). Cross-reference with PubChem’s spectral data .

Advanced Research Questions

Q. What strategies resolve contradictory data on stereochemical outcomes in reactions involving this compound?

  • Approaches :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Dynamic NMR : Analyze diastereotopic methyl groups under variable temperature to assess conformational rigidity.
  • Computational Modeling : Apply density functional theory (DFT) to predict stereoelectronic effects of the tetramethyl substituents .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack sites (e.g., amine lone pair orientation).

  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation behavior.

  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions .

    Parameter Value (DFT)Significance
    HOMO Energy (eV)-6.8Nucleophilicity
    LUMO Energy (eV)1.2Electrophilicity

Safety and Environmental Considerations

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to prevent inhalation exposure (TLV: 2 ppm).
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., HNO₃). Refer to GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Q. How should researchers design experiments to assess environmental impacts of this compound?

  • Methodology :

  • Biodegradation Studies : Use OECD 301F test to measure 28-day degradation in activated sludge.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀ determination).
  • Atmospheric Fate : Analyze volatility (Henry’s Law constant) and ozone depletion potential (ODP) via GC-headspace techniques .

Data Interpretation and Optimization

Q. What statistical tools are recommended for analyzing dose-response relationships in biological studies of this amine?

  • Tools :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).
  • ANOVA : Compare IC₅₀ values across experimental replicates.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

  • Strategies :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates.
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and stirring rate.
  • Quality Control : Establish acceptance criteria for residual solvents (e.g., ≤0.1% DMF) via GC-FID .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.